molecular formula C20H22N4OS B13804707 Thiourea, N-ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N'-phenyl- CAS No. 77301-04-3

Thiourea, N-ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N'-phenyl-

Cat. No.: B13804707
CAS No.: 77301-04-3
M. Wt: 366.5 g/mol
InChI Key: BTPFZJXDJVKDTF-UHFFFAOYSA-N
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Description

Thiourea, N-ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N’-phenyl- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. This particular compound is characterized by its unique structure, which includes a quinazolinone moiety, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N’-phenyl- typically involves multiple steps. One common method includes the reaction of 2-methyl-4-oxo-3(4H)-quinazolinyl ethylamine with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Thiourea, N-ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N’-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Thiourea, N-ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N’-phenyl- involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea, N-ethyl-N’-phenyl-: Lacks the quinazolinone moiety, making it less complex.

    Thiourea, N-ethyl-N-(2-quinazolinyl)ethyl)-N’-phenyl-: Similar structure but without the methyl group on the quinazolinone ring.

Uniqueness

Thiourea, N-ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N’-phenyl- is unique due to the presence of the 2-methyl-4-oxo-3(4H)-quinazolinyl moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

77301-04-3

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

1-ethyl-1-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-phenylthiourea

InChI

InChI=1S/C20H22N4OS/c1-3-23(20(26)22-16-9-5-4-6-10-16)13-14-24-15(2)21-18-12-8-7-11-17(18)19(24)25/h4-12H,3,13-14H2,1-2H3,(H,22,26)

InChI Key

BTPFZJXDJVKDTF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN1C(=NC2=CC=CC=C2C1=O)C)C(=S)NC3=CC=CC=C3

Origin of Product

United States

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